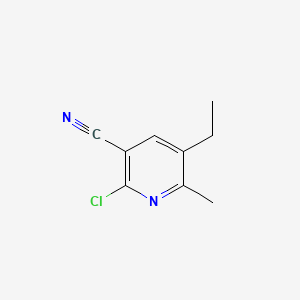

2-Chloro-3-cyano-5-ethyl-6-methylpyridine

Description

Structural Features and Chemical Significance

The structure of 2-Chloro-3-cyano-6-methylpyridine is characterized by a pyridine (B92270) ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 6-position. This specific arrangement of substituents imparts distinct chemical properties to the molecule. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, a key reaction for derivatization. The adjacent cyano group at the 3-position further enhances this reactivity. The methyl group at the 6-position can also influence the molecule's reactivity and physical properties.

Below is a table summarizing some of the key physicochemical properties of 2-Chloro-3-cyano-6-methylpyridine.

| Property | Value | Reference |

| CAS Number | 28900-10-9 | chemimpex.comnist.gov |

| Molecular Formula | C₇H₅ClN₂ | chemimpex.comnist.gov |

| Molecular Weight | 152.58 g/mol | chemimpex.comnist.gov |

| Appearance | Beige to very light brown solid | chemimpex.com |

| Melting Point | 115-119 °C | chemimpex.com |

Spectroscopic data, such as Infrared (IR) and Mass Spectrometry (MS), are crucial for the identification and characterization of this compound. The NIST Chemistry WebBook provides spectral data for 2-Chloro-3-cyano-6-methylpyridine, which is instrumental for researchers in verifying its synthesis and purity. nist.govnist.gov

Research Trajectories and Academic Relevance

The academic and industrial interest in 2-Chloro-3-cyano-6-methylpyridine primarily stems from its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

In Pharmaceutical Research: This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its derivatives have been explored for potential applications as anti-inflammatory and anti-cancer agents. chemimpex.com The reactivity of the chloro and cyano groups allows for the systematic modification of the molecule to optimize its pharmacological profile.

In Agrochemical Research: 2-Chloro-3-cyano-6-methylpyridine is also utilized in the development of new pesticides and herbicides. chemimpex.com The pyridine scaffold is present in many commercially successful agrochemicals, and this compound provides a convenient entry point for the synthesis of novel crop protection agents. agropages.com

The synthesis of 2-Chloro-3-cyano-6-methylpyridine itself is a subject of research, with various methods being developed to improve yield and efficiency. One documented synthesis involves the reaction of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one with phenylphosphonic dichloride. prepchem.com

Properties

IUPAC Name |

2-chloro-5-ethyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-3-7-4-8(5-11)9(10)12-6(7)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAOWSZWDCTPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1C)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Cyano 5 Ethyl 6 Methylpyridine

Reactivity of the Pyridine (B92270) Core

The pyridine ring's electron-deficient nature, a consequence of the electronegative nitrogen atom, generally makes it less susceptible to electrophilic attack compared to benzene. However, the activating effects of the alkyl groups (ethyl and methyl) can modulate this reactivity.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack, when it does occur, is typically directed to the 3- and 5-positions. In the case of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, the presence of two electron-donating alkyl groups (ethyl at C5 and methyl at C6) would be expected to increase the electron density of the ring, thereby making it more amenable to electrophilic substitution than unsubstituted pyridine. However, the electron-withdrawing effects of the chloro and cyano groups counteract this. The position of substitution would be influenced by the directing effects of all substituents.

Nucleophilic Aromatic Substitution at Halogenated Positions

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing cyano group at the 3-position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govresearchgate.net The reaction proceeds via an addition-elimination mechanism. youtube.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiols. For instance, reactions with primary and secondary amines lead to the formation of 2-aminopyridine (B139424) derivatives. documentsdelivered.comconsensus.app The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. Studies on similar 2-chloropyridine (B119429) derivatives have shown that the reaction is affected by the electron-withdrawing strength of other substituents on the ring. nih.govresearchgate.net While fluoropyridines are generally more reactive in SNAr reactions than chloropyridines, the latter are more commonly used due to their commercial availability. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 2-Aminopyridines | Typically requires heating |

| Hydrazine (B178648) Hydrate | 2-Hydrazinopyridines | - |

| Sodium Azide (B81097) | Tetrazolopyridines | - |

| Glutathione (B108866) | Glutathione conjugates | Catalyzed by microsomal glutathione S-transferase 1 |

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocycles like pyridine. beilstein-journals.orgrsc.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating the selective activation of C-H bonds at the ortho position (C2 and C6). rsc.org In 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, the C-H bond at the C4 position is a potential site for functionalization.

Various transition metals, including palladium, rhodium, and iridium, are effective catalysts for these transformations. beilstein-journals.orgnih.gov These reactions allow for the introduction of a wide range of functional groups, such as alkyl, aryl, and boryl groups, onto the pyridine ring. beilstein-journals.org The specific regioselectivity of C-H activation can be influenced by the choice of catalyst, ligands, and directing groups within the substrate. researchgate.netacs.org For instance, iridium-catalyzed borylation has been shown to be sterically controlled. nih.gov

Transformations Involving the Cyano Group

The cyano group at the 3-position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Amidation Pathways

The cyano group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative). The outcome of the reaction depends on the reaction conditions, such as the nature of the catalyst (acid or base) and the temperature. google.com

Acid- or base-catalyzed hydrolysis of the nitrile first yields a primary amide. Further hydrolysis of the amide under more stringent conditions leads to the corresponding carboxylic acid. google.com Enzymatic hydrolysis, for example using nitrilases, can offer a more selective route to the amide, avoiding the formation of the carboxylic acid. wikipedia.org Studies on the hydrolysis of 3-cyanopyridine (B1664610) have shown that it follows a consecutive first-order reaction pathway, with nicotinamide (B372718) as an intermediate. researchgate.net

| Product | Reagents/Catalyst | Conditions |

|---|---|---|

| Amide | Water, Alkali Metal Hydroxide (less than 50 equivalents) | 60-140 °C |

| Carboxylic Acid | Water, Alkali Metal Hydroxide (at least 50 equivalents) | 60-200 °C |

| Amide | Immobilized Rhodococcus rhodochrous J1 strains (Nitrilase) | - |

Cyclization Reactions Involving the Nitrile Moiety

The cyano group, in conjunction with an adjacent functional group, can participate in cyclization reactions to form fused heterocyclic systems. For example, 2-amino-3-cyanopyridine (B104079) derivatives are versatile precursors for the synthesis of various fused heterocycles, such as pyrido[2,3-d]pyrimidines. researchgate.net These reactions often involve the reaction of the amino group and the cyano group with a suitable one-carbon synthon, like formamide (B127407) or orthoesters.

While 2-Chloro-3-cyano-5-ethyl-6-methylpyridine does not possess an amino group at the 2-position, a common strategy involves first substituting the 2-chloro group with an amino group via nucleophilic aromatic substitution, as described in section 3.1.2. The resulting 2-amino-3-cyano-5-ethyl-6-methylpyridine can then undergo cyclization.

Another type of cyclization involves the reaction of the nitrile with a neighboring group introduced through C-H activation or other functionalization methods. The specific nature of the cyclization would depend on the newly introduced functional group and the reaction conditions employed.

Reactivity of Alkyl Substituents (Ethyl, Methyl)

The oxidation of the ethyl and methyl substituents on the pyridine ring can lead to the formation of valuable functional groups, such as aldehydes, carboxylic acids, or ketones. While specific studies on 2-Chloro-3-cyano-5-ethyl-6-methylpyridine are not extensively documented, the oxidation of analogous alkylpyridines, particularly those bearing electron-withdrawing groups, has been a subject of significant research.

An organocatalyzed aerobic benzylic C-H oxidation of alkylpyridines has been developed, which is effective even for substrates with electron-withdrawing substituents. acs.orgacs.org This transition metal-free method utilizes N-hydroxyphthalimide (NHPI) as a catalyst and tert-butyl nitrite (B80452) (TBN) as a radical initiator under an oxygen atmosphere. This approach has been successful in converting various alkylpyridines to their corresponding ketones in moderate to high yields. The presence of electron-withdrawing groups, such as chloro and cyano substituents, is well-tolerated in these reactions. acs.org

Table 1: Examples of Organocatalytic Aerobic Oxidation of Alkylpyridines with Electron-Withdrawing Groups acs.org

| Substrate | Product | Yield (%) |

| 6-(4-Chlorobenzyl)nicotinonitrile | 6-(4-Chlorobenzoyl)nicotinonitrile | 87 |

| 6-(4-Bromobenzyl)nicotinonitrile | 6-(4-Bromobenzoyl)nicotinonitrile | 85 |

| 6-(4-Cyanobenzyl)nicotinonitrile | 6-(4-Cyanobenzoyl)nicotinonitrile | 75 |

| 2-Chloro-5-(4-chlorobenzyl)pyridine | (2-Chloro-5-pyridyl)(4-chlorophenyl)methanone | 82 |

This interactive table provides examples of yields for the oxidation of alkylpyridines with electron-withdrawing substituents, analogous to the target compound.

The oxidation of 5-ethyl-2-methylpyridine, a structurally related compound, with nitric acid is a known industrial process for the synthesis of nicotinic acid (Vitamin B3). wikipedia.orgresearchgate.net This process proceeds through the oxidation of both the ethyl and methyl groups to carboxylic acids, followed by decarboxylation. wikipedia.org

Radical functionalization offers a powerful tool for the modification of C-H bonds in heterocyclic compounds. While direct radical functionalization studies on 2-Chloro-3-cyano-5-ethyl-6-methylpyridine are limited, research on related nitrogen-containing heterocycles provides insights into potential reaction pathways. For instance, visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, another class of nitrogen heterocycles, has been extensively studied. nih.gov These reactions often proceed through the generation of radical intermediates that can then be trapped by various reagents.

The cyano group itself can participate in radical-mediated transformations. Radical-mediated intramolecular translocation of cyano groups is a known process for the site-selective functionalization of organic molecules. acs.org This typically involves the addition of an in-situ generated carbon-centered radical to the nitrile triple bond, followed by β-cleavage of the resulting cyclic iminyl radical. acs.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving 2-Chloro-3-cyano-5-ethyl-6-methylpyridine is crucial for optimizing reaction conditions and predicting product outcomes. This involves the study of reaction intermediates, kinetic and thermodynamic parameters, and the use of computational methods.

The identification and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. In the context of oxidation and radical reactions of alkylpyridines, several types of intermediates can be postulated.

In radical C-H functionalization reactions, the initial step is often the abstraction of a hydrogen atom from the alkyl group to form a carbon-centered radical. This radical can then undergo further reactions, such as addition to an unsaturated bond or oxidation. For example, in the photocatalytic hydrofluoroalkylation of alkenes, a fluorinated radical is generated, which then adds to the alkene. The resulting alkyl radical is then trapped by a hydrogen atom donor. acs.org

In oxidation reactions, intermediates can include radical cations, benzylic radicals, and partially oxidized species like alcohols and aldehydes en route to carboxylic acids. Mechanistic studies of pyrazole (B372694) synthesis via oxidation-induced N-N coupling of diazatitanacycles have shown that the reaction proceeds through a rate-determining initial oxidation, which can involve dissociative exchange mechanisms. nih.gov

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insights into reaction mechanisms. For pyridine derivatives, kinetic studies of oxidation-reduction reactions have been performed to understand the underlying mechanisms. nih.govacs.org

The rate of oxidation of alkylpyridines can be significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the chloro and cyano groups in 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, can decrease the electron density of the ring and the alkyl side chains, potentially affecting the rate of oxidation. nih.gov

Kinetic studies on the oxidation of pyridine under fuel-lean conditions in a jet-stirred reactor have provided detailed information on the consumption of pyridine and the formation of various products. researchgate.net Such studies help in developing kinetic models that can predict the behavior of pyridine derivatives under different reaction conditions. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway.

Computational studies have been used to investigate the geometry and reactivity of various pyridine derivatives. nih.govresearchgate.nettjnpr.org These studies can provide insights into parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. tjnpr.org For instance, DFT calculations can help in understanding the electronic influence of substituents on the pyridine ring and how they affect the reactivity of the molecule. nih.gov

In the context of reaction mechanisms, computational studies can be used to model the entire reaction coordinate, identifying the rate-determining step and elucidating the role of catalysts and intermediates. For example, computational studies on the OH-initiated oxidation of pyridine can provide detailed kinetic mechanisms. researchgate.net

Role of Organic Radicals in Reaction Pathways

The involvement of organic radicals in the reaction pathways of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine is a critical aspect of its chemical behavior, particularly in C-H functionalization and the formation of new carbon-carbon bonds. The electron-deficient nature of the pyridine ring, accentuated by the presence of both chloro and cyano substituents, makes it a suitable substrate for reactions involving nucleophilic radicals. These reactions typically proceed via mechanisms where a transient organic radical adds to the heteroaromatic core.

Research into the reactivity of substituted pyridines has established several key pathways involving organic radicals. A prominent example is the Minisci reaction, a method for the homolytic alkylation of heteroaromatic compounds. wikipedia.org In this type of reaction, an alkyl radical, which is nucleophilic in character, attacks the protonated, electron-poor pyridine ring. The reaction is highly valuable as it allows for the direct C-H functionalization of the heterocycle, a transformation that is challenging with traditional ionic chemistry. wikipedia.org

The generation of the organic radical is a key step and can be achieved through various methods. Classical approaches often use the silver-catalyzed oxidative decarboxylation of carboxylic acids. acs.org Modern variations have expanded the scope of radical precursors to include alkyl boronic acids, alkylsulfinate salts, and others, often employing photoredox catalysis to generate the radical species under mild conditions. researchgate.netnih.govnih.gov

Once generated, the organic radical adds to the pyridine ring of a molecule like 2-Chloro-3-cyano-5-ethyl-6-methylpyridine. The position of attack is governed by the electronic and steric effects of the substituents already present on the ring. For protonated pyridines, radical attack is generally favored at the C2 and C4 positions. However, the substitution pattern of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, with groups at positions 2, 3, 5, and 6, means that the only available position for direct C-H functionalization is C4.

Another pathway involves the generation of a pyridinyl radical itself. acs.orgiciq.org This can be accomplished through single-electron reduction of a pyridinium (B92312) ion, often facilitated by a photoredox catalyst. acs.org For cyanopyridines, the cyano group is known to facilitate the formation and stabilization of the necessary radical anion. nih.govrsc.org These pyridinyl radicals can then undergo coupling reactions with other radical species. acs.orgiciq.org

The reactivity and stability of the radical intermediates are influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the chloro and cyano groups in 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, are crucial for activating the ring toward attack by nucleophilic radicals. They also play a role in directing the regioselectivity of the radical addition. nih.gov

The table below summarizes various types of organic radicals and their common precursors that could potentially be used in reactions with substituted pyridines like 2-Chloro-3-cyano-5-ethyl-6-methylpyridine.

| Radical Type | Common Precursor(s) | Generation Method |

| Alkyl Radicals | Carboxylic Acids | Oxidative Decarboxylation (e.g., with Ag⁺/S₂O₈²⁻) |

| Alkyl Iodides | Iodine Atom Transfer | |

| Alkenes | Hydroboration followed by radical initiation | |

| Alkyl Boronic Acids | Photoredox Catalysis | |

| Acyl Radicals | Aldehydes | Hydrogen Atom Abstraction |

| Acyl Halides | Single Electron Transfer | |

| Aryl Radicals | Aryl Diazonium Salts | Photoredox Catalysis |

| Aryl Boronic Acids | "Borono-Minisci" Reaction |

The following table outlines the expected mechanistic steps for a generic Minisci-type reaction involving 2-Chloro-3-cyano-5-ethyl-6-methylpyridine.

| Step | Description | Intermediate Species |

| 1. Radical Generation | An organic radical (R•) is formed from a suitable precursor. | R• |

| 2. Protonation | The pyridine nitrogen is protonated under acidic conditions to activate the ring. | Protonated 2-Chloro-3-cyano-5-ethyl-6-methylpyridine |

| 3. Radical Addition | The nucleophilic radical R• attacks the electron-deficient C4 position of the pyridinium ring. | Radical cation intermediate |

| 4. Rearomatization | The radical cation intermediate loses a hydrogen atom to restore aromaticity. | C4-functionalized pyridine product |

The study of radical-mediated reactions on heavily substituted pyridines is an active area of research. While direct experimental data on 2-Chloro-3-cyano-5-ethyl-6-methylpyridine may be limited, the established principles of radical chemistry on functionalized pyridines provide a strong framework for predicting its reactivity and exploring new synthetic transformations. researchgate.netacs.org

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Cyano 5 Ethyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one- and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the specific arrangement of substituents on the pyridine (B92270) ring.

A full suite of NMR experiments is necessary to assemble the structural puzzle of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The ¹³C NMR spectrum would display nine unique carbon signals corresponding to each carbon atom in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate carbon types. A DEPT-90 spectrum would exclusively show the single aromatic CH group, while a DEPT-135 spectrum would show this CH and the ethyl CH₃ as positive signals and the ethyl CH₂ as a negative signal. This confirms the presence and type of protonated carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. The primary correlation expected for this molecule would be a cross-peak between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would show correlations between the aromatic H4 proton and the C4 carbon, the ethyl group protons and their respective carbons, and the C6-methyl protons and the C6-methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations from Proton |

|---|---|---|---|

| 2 | - | ~152 | - |

| 3 | - | ~110 | - |

| 4 | ~7.8 (s, 1H) | ~140 | C2, C3, C5, C6, C(ethyl) |

| 5 | - | ~135 | - |

| 6 | - | ~160 | - |

| -CN | - | ~117 | - |

| 6-CH₃ | ~2.6 (s, 3H) | ~20 | C5, C6 |

| 5-CH₂CH₃ | ~2.8 (q, 2H) | ~25 | C4, C5, C6, CH₃(ethyl) |

| 5-CH₂CH₃ | ~1.3 (t, 3H) | ~14 | CH₂(ethyl), C5 |

Note: Chemical shifts are predictive and based on typical values for substituted pyridines. Actual experimental values may vary. nih.gov

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, NOESY is instrumental in confirming the substitution pattern. Expected through-space correlations (cross-peaks) would include:

The aromatic proton at C4 with the methylene (CH₂) protons of the ethyl group at C5.

The aromatic proton at C4 with the methyl (CH₃) protons at C6.

The protons of the methyl group at C6 with the methylene (CH₂) protons of the ethyl group at C5.

The presence of these cross-peaks would provide definitive proof of the relative positioning of the single aromatic proton and the two alkyl substituents on the pyridine ring.

While solution NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of materials in their crystalline form. nih.gov Anisotropic interactions, which are averaged out in solution, are retained in solid-state spectra, providing a wealth of information. nih.gov

Using techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of a powdered crystalline sample of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine could be obtained. rsc.org This analysis would be valuable for:

Identifying Polymorphs: If the compound crystallizes in multiple forms (polymorphs), each would have a unique crystal lattice environment, resulting in a distinct ssNMR spectrum.

Determining Conformation: The precise conformation of the ethyl group relative to the plane of the pyridine ring could be determined.

Characterizing Intermolecular Interactions: ssNMR can probe non-covalent interactions like π-stacking between pyridine rings, which dictate the crystal packing. Such studies are crucial in materials science for understanding the properties of the solid compound. acs.org

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study reaction mechanisms that proceed via radical intermediates. wikipedia.org It is not a standard structural tool but rather a powerful mechanistic probe. During a reaction involving radical pairs, the resulting products can have nuclear spin populations that are far from thermal equilibrium. This results in NMR signals that are strongly enhanced, either in absorption (positive) or emission (negative). wikipedia.org

If the synthesis or a subsequent reaction of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine were suspected to involve a radical pathway (e.g., a photochemical reaction), performing the reaction inside an NMR spectrometer could reveal CIDNP effects. The observation of polarized signals in the starting material, intermediates, or products would provide unequivocal evidence for a radical pair mechanism and offer deep insight into the electronic and magnetic properties of the transient radical species involved.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The resulting spectrum is a unique "fingerprint" that is highly sensitive to the molecule's structure and the specific functional groups it contains.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The FT-IR spectrum of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. Analysis of the spectrum for a related compound, 2-chloro-6-methylpyridine, provides a basis for these assignments. orientjchem.org

Table 2: Predicted Characteristic FT-IR Absorption Bands for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Ethyl & Methyl) | 2850 - 2980 | Strong |

| C≡N (Nitrile) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C and C=N Ring Stretch | 1400 - 1600 | Multiple, Medium-Strong |

| Aliphatic C-H Bend (Ethyl & Methyl) | 1370 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its distinct functional groups, including the pyridine ring, the cyano group (-C≡N), the C-Cl bond, and the alkyl (methyl and ethyl) substituents.

The analysis of related cyanopyridine compounds provides a basis for assigning the expected vibrational frequencies. asianpubs.orgasianpubs.org The nitrile group (-C≡N) typically shows a strong, sharp stretching vibration in the 2200-2300 cm⁻¹ region, a range that is highly sensitive to the electronic environment. researchgate.net The pyridine ring itself has several characteristic modes, including ring stretching ("breathing") modes, which are often observed between 990 and 1050 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. asianpubs.org The presence of chloro, ethyl, and methyl substituents will influence the exact position and intensity of these ring vibrations. Vibrations associated with the C-Cl bond are expected at lower frequencies, typically in the 600-800 cm⁻¹ range. The ethyl and methyl groups will contribute C-H stretching and bending modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Vibration of the C-H bond on the pyridine ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl and ethyl groups. |

| Cyano (-C≡N) Stretch | 2220 - 2240 | A characteristically sharp and intense peak, indicative of the nitrile group. |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1610 | Multiple bands corresponding to stretching vibrations within the aromatic ring. |

| Aliphatic C-H Bend | 1370 - 1470 | Bending (scissoring, wagging) vibrations of the methyl and ethyl groups. |

| Pyridine Ring Breathing | 990 - 1050 | Symmetric stretching of the entire pyridine ring. |

| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-Chloro-3-cyano-5-ethyl-6-methylpyridine (molecular formula C₉H₉ClN₂), HRMS can confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated to be 180.0454 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two prominent peaks: the [M]⁺ peak at m/z 180.0454 (corresponding to the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 182.0425 (for the ³⁷Cl isotope), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

Fragmentation analysis, typically performed using techniques like Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov Plausible fragmentation pathways for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine would include the loss of the ethyl group, cleavage of the chlorine atom, or loss of hydrogen cyanide.

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (Da) | Comments |

|---|---|---|---|

| [M]⁺ | C₉H₉³⁵ClN₂⁺ | 180.0454 | Molecular ion with the ³⁵Cl isotope. |

| [M+2]⁺ | C₉H₉³⁷ClN₂⁺ | 182.0425 | Molecular ion with the ³⁷Cl isotope. |

| [M-C₂H₄]⁺ | C₇H₅³⁵ClN₂⁺ | 152.0141 | Loss of ethylene via McLafferty rearrangement or other mechanism. |

| [M-CH₃]⁺ | C₈H₆³⁵ClN₂⁺ | 165.0219 | Loss of a methyl radical. |

| [M-Cl]⁺ | C₉H₉N₂⁺ | 145.0766 | Loss of a chlorine radical. |

| [M-HCN]⁺ | C₈H₈³⁵ClN⁺ | 153.0345 | Loss of hydrogen cyanide from the cyano group and a proton. |

X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry.

While a specific crystal structure for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine has not been reported in the searched literature, analysis of related cyanopyridine structures provides insight into the expected solid-state characteristics. researchgate.netnih.gov SCXRD analysis would reveal the planarity of the pyridine ring and the orientation of its substituents. Furthermore, it would elucidate the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. Intermolecular interactions such as C–H···N hydrogen bonds (involving the pyridine and cyano nitrogen atoms) and potential π–π stacking interactions between pyridine rings would be identified and characterized. nih.gov

| Parameter Determined by SCXRD | Significance |

|---|---|

| Molecular Geometry | Provides exact bond lengths, bond angles, and torsion angles. |

| Crystal System & Space Group | Defines the symmetry and periodicity of the crystal lattice. |

| Unit Cell Dimensions | Gives the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing. |

| Absolute Configuration | Can determine the stereochemistry of chiral molecules. |

Powder X-ray Diffraction (PXRD) is an analytical technique used to characterize the crystalline nature of a bulk material. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The technique provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

A PXRD analysis of a solid sample of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine would confirm its crystallinity. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), would consist of a series of peaks at characteristic angles. The position and relative intensities of these peaks are unique to the compound's crystal structure. This pattern is invaluable for routine identification, assessment of sample purity (by detecting peaks from crystalline impurities), and for distinguishing between different polymorphic forms (polymorphs), which are different crystal structures of the same compound. rsc.org

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The spectrum of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring.

The pyridine ring is an aromatic heterocycle, and its UV-Vis spectrum typically displays strong absorptions corresponding to π→π* transitions. researchgate.net Additionally, a weaker absorption band at a longer wavelength may be observed, corresponding to an n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital.

The substituents on the pyridine ring significantly influence the position and intensity of these absorption bands. The chloro, cyano, ethyl, and methyl groups act as auxochromes and chromophores that modify the electronic structure of the parent pyridine chromophore. Their combined electronic effects (both inductive and resonance) are expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine, moving the absorption to longer wavelengths. mdpi.com The solvent used for the analysis can also affect the λmax, particularly for n→π* transitions.

| Electronic Transition | Expected Wavelength Region | Description |

|---|---|---|

| π → π | ~200 - 280 nm | High-intensity transitions involving the promotion of electrons within the π-conjugated system of the pyridine ring. Often referred to as B-bands (or Soret bands in related systems). |

| n → π | > 270 nm | Low-intensity transition involving the lone pair of electrons on the pyridine nitrogen atom. This band is sensitive to solvent polarity. |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a critical technique for investigating the electronic structure and excited state properties of molecules. In the study of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, this method would be employed to determine its emission and excitation spectra, quantum yield, and luminescence lifetime. Such data provides insights into the molecule's potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis.

Currently, specific photoluminescence data for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine is not available in the public domain. Research in this area would involve dissolving the compound in various solvents to observe solvatochromic effects and recording the luminescence spectra upon excitation with a suitable light source. The resulting data, including emission maxima (λem) and excitation maxima (λex), would be tabulated to characterize its light-emitting properties thoroughly.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox behavior of a compound, which is crucial for its application in electronic devices, sensors, and electrosynthesis.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry is the primary technique used to probe the oxidation and reduction potentials of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine. By cycling the potential of an electrode immersed in a solution of the compound, one can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to understanding its electron-donating and -accepting capabilities.

A typical cyclic voltammetry experiment would involve recording the current response to a linearly swept potential between defined limits. The resulting voltammogram would reveal the anodic and cathodic peak potentials, which correspond to the oxidation and reduction events, respectively. While specific experimental data for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine is not presently published, the expected data would be presented in a table format, detailing the redox potentials versus a standard reference electrode.

Thermal Analysis for Stability and Decomposition Profiles

Thermal analysis techniques are essential for determining the stability of a compound at different temperatures and its decomposition pathway. This information is critical for assessing its suitability for applications that may involve high temperatures, such as in materials science and as a precursor in chemical synthesis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, a TGA scan would reveal the onset temperature of decomposition and the percentage of weight loss at various stages. This provides a clear indication of its thermal stability. The data from such an analysis would be presented in a table, showing the temperature ranges of stability and the corresponding mass loss.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Electronic Properties

There are no specific studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, predict vibrational frequencies, or calculate the electronic properties (such as HOMO-LUMO energies, molecular electrostatic potential, or charge distribution) of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine.

Ab Initio Methods for High-Accuracy Calculations

Similarly, the application of high-accuracy ab initio methods, which are computationally more intensive but often provide more precise results for electronic structure and energy, has not been reported for this compound.

Conformational Landscape and Energetic Profiling

A detailed analysis of the conformational landscape of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, which would involve mapping the potential energy surface to identify stable conformers and transition states, is not available. Such studies are crucial for understanding the molecule's flexibility and the energetic profile of its different spatial arrangements, particularly concerning the rotation of the ethyl group.

Reaction Mechanism Prediction and Simulation

Theoretical predictions or simulations of reaction mechanisms involving 2-Chloro-3-cyano-5-ethyl-6-methylpyridine are currently absent from the literature. Computational studies in this area would typically explore the pathways of nucleophilic substitution or other reactions, identifying intermediates and transition state energies to elucidate the kinetics and thermodynamics of potential transformations.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, there are no published computational studies focused on predicting the spectroscopic properties (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine and validating them against experimental findings.

Theoretical Insights into Reactivity Models and Descriptors

The calculation and analysis of theoretical reactivity descriptors, such as Fukui functions, global and local softness, or electrophilicity indices for 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, have not been reported. These descriptors are derived from quantum chemical calculations and provide valuable insights into the molecule's reactivity patterns and the selectivity of its reactive sites.

Advanced Chemical Applications of 2 Chloro 3 Cyano 5 Ethyl 6 Methylpyridine and Its Derivatives

Versatility as a Synthetic Intermediate

The inherent reactivity of 2-chloro-3-cyano-5-ethyl-6-methylpyridine, characterized by the electrophilic nature of the carbon atom bearing the chlorine and the diverse reactivity of the cyano group, makes it a versatile precursor in organic synthesis.

A significant application of 2-chloro-3-cyano-5-ethyl-6-methylpyridine is its role as a key intermediate in the synthesis of more complex heterocyclic structures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups and building other rings.

A notable example is its use in the preparation of precursors for HIV reverse transcriptase inhibitors. alfachemic.com In a documented synthetic route, 2-chloro-3-cyano-5-ethyl-6-methylpyridine is treated with sodium methoxide (B1231860) in methanol (B129727) to yield 2-methoxy-3-cyano-5-ethyl-6-methylpyridine. alfachemic.com This substitution reaction is a critical step in building a more complex molecule designed to inhibit the action of the viral enzyme. alfachemic.com

The general reactivity of 2-chloro-3-cyanopyridines with nucleophiles is well-established. consensus.appdocumentsdelivered.com These compounds readily react with aliphatic and heterocyclic amines to produce 2-aminopyridines. consensus.app Similarly, reactions with hydrazine (B178648) and sodium azide (B81097) can yield hydrazinopyridines and pyridyl azides, respectively. consensus.app This broad reactivity suggests that 2-chloro-3-cyano-5-ethyl-6-methylpyridine can serve as a starting material for a wide array of substituted pyridine (B92270) derivatives.

The cyano group also offers a handle for further transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form fused ring systems. For instance, the reaction of 2-amino-3-cyanopyridines with various reagents can lead to the formation of fused pyrimidine, pyrazole (B372694), and thiazole (B1198619) ring systems. While not specifically documented for the ethyl and methyl substituted title compound, this general reactivity pattern for 2-chloro-3-cyanopyridines highlights its potential as a precursor to a diverse range of heterocyclic scaffolds. nih.gov

Table 1: Nucleophilic Substitution Reactions of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine

| Nucleophile | Reagent | Product | Application/Significance | Reference |

|---|---|---|---|---|

| Methoxide | Sodium methoxide (NaOMe) | 2-Methoxy-3-cyano-5-ethyl-6-methylpyridine | Intermediate for HIV reverse transcriptase inhibitors | alfachemic.com |

| Amines (general) | R-NH2, R2NH | 2-Amino-3-cyano-5-ethyl-6-methylpyridine derivatives | Precursors for various biologically active molecules | consensus.appdocumentsdelivered.com |

| Hydrazine | N2H4 | 2-Hydrazino-3-cyano-5-ethyl-6-methylpyridine | Intermediate for further heterocycle synthesis | consensus.app |

Beyond its role as a precursor to other heterocycles, 2-chloro-3-cyano-5-ethyl-6-methylpyridine can be envisioned as a fundamental building block in the assembly of more complex organic molecules. The pyridine core, with its specific substitution pattern, can be incorporated into larger structures, imparting particular electronic and steric properties.

While a specific total synthesis employing this exact molecule is not readily found in the literature, the use of highly substituted pyridines is a common strategy in medicinal chemistry and natural product synthesis. The functional groups on 2-chloro-3-cyano-5-ethyl-6-methylpyridine allow for its integration into larger molecular frameworks through various cross-coupling reactions. For example, the chlorine atom could potentially participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon or carbon-nitrogen bonds with other complex fragments.

The cyano group can also be a key reactive site for building complexity. For example, it could be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid, or it could be used in reactions like the Ritter reaction to introduce alkyl or aryl groups. The combination of a reactive chlorine atom and a versatile cyano group on a substituted pyridine ring makes this compound a potentially valuable building block for the synthesis of complex, biologically active molecules.

Role in Catalysis and Ligand Design

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and catalysis. alfachemic.comunimi.it The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a wide range of metal centers. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents on the ring.

While there are no specific reports on the use of 2-chloro-3-cyano-5-ethyl-6-methylpyridine itself as a ligand, its structure suggests several possibilities for its incorporation into ligand scaffolds. The nitrogen atom of the pyridine ring could act as a coordination site. Furthermore, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, both of which are excellent coordinating groups. This would allow for the creation of bidentate or even tridentate ligands.

For example, transformation of the cyano group to an aminomethyl group would yield a 2-chloro-3-(aminomethyl)-5-ethyl-6-methylpyridine. This molecule could then act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. Such ligands are known to form stable complexes with transition metals and have been used in a variety of catalytic applications, including hydrogenation, hydroformylation, and polymerization. alfachemic.com

The development of palladium(II) complexes with various substituted pyridine ligands has been shown to result in efficient catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The electronic nature of the substituents on the pyridine ring can influence the catalytic activity of the metal center. nih.gov This highlights the potential for derivatives of 2-chloro-3-cyano-5-ethyl-6-methylpyridine to be developed into effective ligands for a range of catalytic transformations.

Contribution to Material Science (e.g., as building blocks for novel materials)

The incorporation of pyridine units into polymers and other materials can impart unique properties, such as thermal stability, electrical conductivity, and specific optical characteristics. ontosight.aiontosight.ai Pyridine-containing polymers have been investigated for a variety of applications, including as materials for electronic devices, high-performance coatings, and in energy storage. ontosight.aifrontiersin.org

Although there is no direct evidence of 2-chloro-3-cyano-5-ethyl-6-methylpyridine being used in material science, its structure presents it as a potential monomer for the synthesis of novel functional polymers. The chloro and cyano groups offer reactive sites for polymerization reactions. For instance, the chlorine atom could be displaced in a nucleophilic aromatic substitution polymerization. Alternatively, the cyano groups could undergo cyclotrimerization to form triazine-based networks.

The resulting polymers, containing the highly substituted pyridine ring, could exhibit interesting properties. The presence of the polar cyano group and the aromatic pyridine ring could lead to materials with specific dielectric properties or the ability to coordinate with metal ions for sensing applications. Pyridine-based polymers can also serve as catalysts or catalyst supports. ontosight.ai The development of polymers from 2-chloro-3-cyano-5-ethyl-6-methylpyridine could therefore lead to new materials with applications in electronics, catalysis, or as functional coatings.

Methodological Development in Organic Synthesis

The unique substitution pattern of 2-chloro-3-cyano-5-ethyl-6-methylpyridine makes it a potential substrate for the development of new synthetic methodologies. The interplay of the different functional groups on the pyridine ring could be exploited to achieve novel transformations.

For example, the development of new C-H functionalization reactions is a major area of research in organic chemistry. The methyl and ethyl groups on the pyridine ring of this molecule could be targeted for selective C-H activation and functionalization, leading to new ways of elaborating the pyridine scaffold.

Furthermore, the presence of both a chloro and a cyano group in a 1,2-relationship on the pyridine ring could be utilized in the development of novel cyclization or multicomponent reactions. For instance, a reaction that proceeds via an initial nucleophilic attack at the 2-position, followed by an intramolecular reaction involving the cyano group, could lead to the formation of novel fused heterocyclic systems.

While specific methodological studies using 2-chloro-3-cyano-5-ethyl-6-methylpyridine have not been reported, the general principles of exploiting the reactivity of functionalized pyridines suggest that this compound could serve as a valuable tool for the discovery and development of new synthetic methods. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-3-cyano-5-ethyl-6-methylpyridine, and how can regioselectivity be controlled during substitution reactions?

Synthesis of substituted pyridines often involves sequential halogenation, cyanation, and alkylation. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under controlled conditions . Cyano group introduction typically employs KCN/CuCN or Pd-catalyzed cyanation. Regioselectivity in multi-step reactions is influenced by steric and electronic factors: bulky substituents (e.g., ethyl at C5) direct subsequent reactions to less hindered positions. Computational modeling (e.g., DFT) can predict reactivity patterns by analyzing charge distribution and frontier molecular orbitals .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine?

- NMR : NMR will show distinct splitting patterns for ethyl (triplet at ~1.3 ppm for CH₃, quartet at ~2.5 ppm for CH₂) and methyl groups (singlet at ~2.3 ppm). NMR will resolve cyano (~115 ppm) and aromatic carbons.

- IR : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch, while C-Cl stretches appear at 550–850 cm⁻¹.

- MS : High-resolution MS will show the molecular ion peak at m/z = 195.06 (C₉H₁₀ClN₂⁺) and fragmentation patterns reflecting loss of Cl or CN groups.

Harmonic vibrational frequency calculations (e.g., B3LYP/6-31G(d)) validate experimental IR data .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, CN, ethyl, methyl) influence the reactivity of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine in cross-coupling reactions?

The electron-withdrawing cyano and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho/para to these groups. Ethyl and methyl substituents induce steric hindrance, directing reactions to less crowded sites. For Suzuki-Miyaura coupling, the chloro group serves as a leaving group, with Pd catalysts (e.g., Pd(PPh₃)₄) enabling coupling with aryl boronic acids. Computational studies (e.g., Fukui indices) can identify reactive sites by mapping electrophilic/nucleophilic regions .

Q. What strategies can resolve contradictions in biological activity data for pyridine derivatives, particularly when comparing in vitro vs. in vivo results?

Discrepancies may arise from metabolic instability or off-target interactions. For example, CYP1B1 inhibitors like 2-(pyridin-3-yl) estradiol derivatives show high in vitro activity (IC₅₀ = 0.011 μM) but require pharmacokinetic optimization for in vivo stability . Mitigate discrepancies by:

- Conducting microsomal stability assays to assess metabolic degradation.

- Using isotopic labeling (e.g., ) to track compound distribution.

- Performing molecular dynamics simulations to predict binding pocket interactions and metabolite formation .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine derivatives for enzyme inhibition?

- Docking : Align derivatives with enzyme active sites (e.g., CYP1B1) using AutoDock Vina. The cyano group may form hydrogen bonds with catalytic residues, while chloro and ethyl groups enhance hydrophobic interactions .

- QSAR : Develop models correlating substituent properties (logP, polar surface area) with inhibitory activity. For example, increased lipophilicity (logP >2) improves membrane permeability but may reduce solubility.

Validate predictions with in vitro assays (e.g., EROD for CYP1B1) .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability of 2-Chloro-3-cyano-5-ethyl-6-methylpyridine under varying storage conditions?

- HPLC-PDA : Monitor degradation products using a C18 column (acetonitrile/water gradient). Detect shifts in retention time or new peaks.

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 1–3 months. Degradation via hydrolysis (Cl or CN groups) or oxidation (ethyl chain) can be quantified .

- DSC/TGA : Determine melting point (∼150–160°C) and thermal decomposition profile to optimize storage temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.